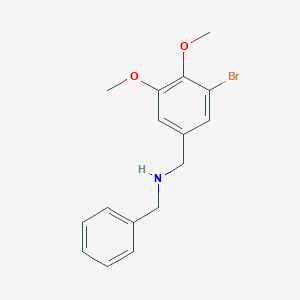![molecular formula C13H19N5O2 B502250 N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine CAS No. 876897-95-9](/img/structure/B502250.png)
N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine is a compound that features a benzyl group substituted with two methoxy groups at the 2 and 4 positions, and a tetrazole ring substituted with a propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 2,4-dimethoxybenzyl alcohol, is synthesized through the reaction of 2,4-dimethoxybenzaldehyde with a reducing agent such as sodium borohydride.
Formation of the Tetrazole Intermediate: The tetrazole ring is formed by reacting propylamine with sodium azide and triethyl orthoformate under acidic conditions.
Coupling Reaction: The final step involves coupling the benzyl intermediate with the tetrazole intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, and employing techniques such as continuous flow synthesis to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2,4-dimethoxybenzoic acid.
Reduction: Formation of 2,4-dimethoxybenzyl alcohol.
Substitution: Formation of 2,4-dihalogenated benzyl derivatives.
Aplicaciones Científicas De Investigación
N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethoxybenzyl alcohol: A precursor in the synthesis of N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine.
2,4-Dimethoxybenzoic acid: An oxidation product of 2,4-dimethoxybenzyl alcohol.
1-Propyl-1H-tetrazole: A component of the tetrazole ring in the compound.
Uniqueness
This compound is unique due to the combination of its benzyl and tetrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
876897-95-9 |
|---|---|
Fórmula molecular |
C13H19N5O2 |
Peso molecular |
277.32g/mol |
Nombre IUPAC |
N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine |
InChI |
InChI=1S/C13H19N5O2/c1-4-7-18-13(15-16-17-18)14-9-10-5-6-11(19-2)8-12(10)20-3/h5-6,8H,4,7,9H2,1-3H3,(H,14,15,17) |
Clave InChI |
VQPCZMULPAYNOR-UHFFFAOYSA-N |
SMILES |
CCCN1C(=NN=N1)NCC2=C(C=C(C=C2)OC)OC |
SMILES canónico |
CCCN1C(=NN=N1)NCC2=C(C=C(C=C2)OC)OC |
Solubilidad |
26.6 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


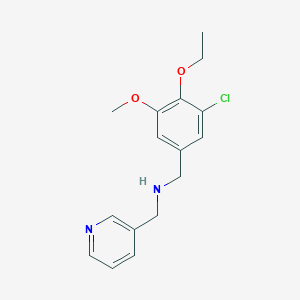


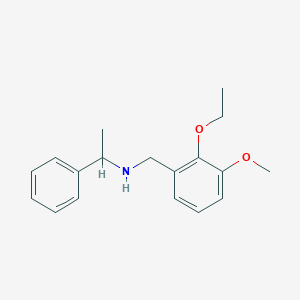
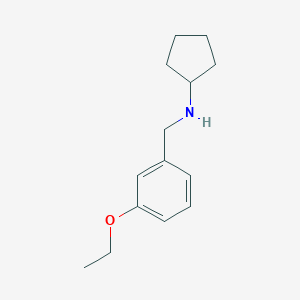
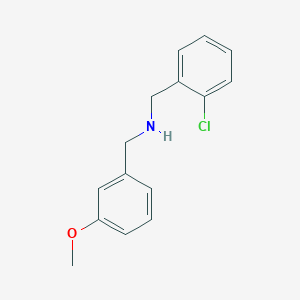
![2-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B502179.png)


![N-[(3-ethoxyphenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B502183.png)


